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molecular formula C8H6N2O B1589052 2-Acetylisonicotinonitrile CAS No. 37398-49-5

2-Acetylisonicotinonitrile

Cat. No. B1589052
M. Wt: 146.15 g/mol
InChI Key: WISLYNBDMYWHNF-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

A solution of ferrous sulfate heptahydrate (496 g) in water (1080 ml) and tert-butylhydroperoxide (173 ml) were simultaneously added to a solution of 4-pyridinecarbonitrile (30 g), acetaldehyde (97.6 ml) and sulfuric acid (15.4 ml) in water (90 ml) at 0° C. with stirring. After stirring at the same temperature for one hour, the resulting precipitate was collected by filtration and washed with water to give 2-acetyl-4-pyridinecarbonitrile (22.5 g).
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
496 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
97.6 mL
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1080 mL
Type
solvent
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[N:8])=[CH:3][CH:2]=1.[CH:9](=[O:11])[CH3:10].S(=O)(=O)(O)O>O.C(OO)(C)(C)C>[C:9]([C:2]1[CH:3]=[C:4]([C:7]#[N:8])[CH:5]=[CH:6][N:1]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
ferrous sulfate heptahydrate
Quantity
496 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
N1=CC=C(C=C1)C#N
Name
Quantity
97.6 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
15.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1080 mL
Type
solvent
Smiles
O
Name
Quantity
173 mL
Type
solvent
Smiles
C(C)(C)(C)OO
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at the same temperature for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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